A Technical Guide to Determining the Solubility Profile of Tert-butyl (6-chloropyrazin-2-yl)carbamate in Dimethyl Sulfoxide (DMSO) and Methanol
A Technical Guide to Determining the Solubility Profile of Tert-butyl (6-chloropyrazin-2-yl)carbamate in Dimethyl Sulfoxide (DMSO) and Methanol
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from initial biological screening to final dosage form design.[1][2] Tert-butyl (6-chloropyrazin-2-yl)carbamate is a heterocyclic compound of interest in medicinal chemistry, and understanding its behavior in common laboratory solvents is paramount for consistent and reproducible research. This guide provides an in-depth technical framework for determining and understanding the solubility of this compound in two key solvents: dimethyl sulfoxide (DMSO), the universal solvent for primary compound storage and high-throughput screening, and methanol, a common polar protic solvent used in subsequent analytical and synthetic applications.[3][4][5] We present a theoretical analysis of the intermolecular forces governing solubility and provide a rigorous, step-by-step protocol for its empirical determination using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.
Introduction: The Critical Role of Solvent Selection
In the landscape of drug discovery and development, the characterization of a compound's physicochemical properties is a foundational step.[1] Among these, solubility is arguably one of the most influential parameters. Poor solubility can lead to underestimated potency in biological assays, low and variable bioavailability, and significant challenges in formulation development.[1][6]
Tert-butyl (6-chloropyrazin-2-yl)carbamate is a molecule featuring a pyrazine ring, a chloro-substituent, and a tert-butoxycarbonyl (Boc) protecting group. Its structural attributes—moderate polarity, potential for hydrogen bonding, and aromaticity—suggest a nuanced solubility profile.
This guide focuses on two solvents of ubiquitous importance:
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, prized for its ability to dissolve a vast array of organic compounds, making it the gold standard for creating concentrated stock solutions for biological screening.[3][6][7][8]
-
Methanol (CH₃OH): A simple, polar protic solvent widely used in organic synthesis, purification (e.g., recrystallization), and as a mobile phase component in analytical chromatography.[4][5][9]
A precise understanding of the solubility of tert-butyl (6-chloropyrazin-2-yl)carbamate in these two media is not merely academic; it is a practical necessity for ensuring data integrity and enabling seamless workflow transitions from chemical synthesis to biological evaluation.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solid in a liquid is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions versus the energy released upon forming new solute-solvent interactions.[1]
-
Solute Analysis (Tert-butyl (6-chloropyrazin-2-yl)carbamate):
-
Polarity: The molecule possesses polar characteristics due to the nitrogen atoms in the pyrazine ring, the chlorine atom, and the carbonyl and N-H groups of the carbamate moiety.
-
Hydrogen Bonding: The N-H group on the carbamate is a hydrogen bond donor, while the oxygen atoms of the carbonyl and the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors.
-
Non-Polar Regions: The tert-butyl group is bulky and non-polar (lipophilic).
-
-
Solvent Analysis:
-
DMSO ((CH₃)₂SO): As a polar aprotic solvent, DMSO has a strong dipole moment and can accept hydrogen bonds but cannot donate them.[3][7] It is highly effective at solvating polar molecules and breaking up crystal lattice forces through strong dipole-dipole interactions.
-
Methanol (CH₃OH): As a polar protic solvent, methanol can both donate and accept hydrogen bonds, in addition to engaging in dipole-dipole interactions.[10]
-
-
Hypothesis:
-
High Solubility in DMSO: We predict excellent solubility in DMSO. The strong dipole of DMSO will effectively solvate the polar regions of the carbamate, and its ability to disrupt crystal packing will overcome the solute-solute interactions.
-
Good to Moderate Solubility in Methanol: We predict significant but potentially lower solubility in methanol compared to DMSO. Methanol's ability to form hydrogen bonds with the carbamate's donor and acceptor sites will be a primary driver of solvation. However, the bulky, non-polar tert-butyl group may have a less favorable interaction with the more ordered, hydrogen-bonded network of methanol compared to the versatile solvation environment of DMSO.
-
Experimental Protocol: Thermodynamic Solubility Determination
To ensure accuracy and reproducibility, we will determine the thermodynamic (or equilibrium) solubility . This is defined as the maximum concentration of the most stable crystalline form of a compound that can remain in solution under equilibrium conditions at a specific temperature.[1] The internationally recognized Shake-Flask Method , as outlined in OECD Guideline 105, provides a robust framework for this determination.[11][12][13][14]
Materials and Reagents
-
Tert-butyl (6-chloropyrazin-2-yl)carbamate (≥98% purity)
-
DMSO (HPLC grade, anhydrous)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
2.0 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
Calibrated positive displacement pipettes
-
0.22 µm PTFE syringe filters
-
HPLC system with UV detector (e.g., Agilent 1100/1200 series)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Accurately prepare a 1 mg/mL stock solution of the compound in the analysis solvent (e.g., 50:50 Acetonitrile:Water).
-
Perform serial dilutions to create a set of at least five calibration standards (e.g., 100, 50, 10, 5, 1 µg/mL).
-
Causality: A precise calibration curve is essential for accurately quantifying the unknown concentration of the saturated solution.
-
-
Sample Incubation (The Shake-Flask Method):
-
Add an excess of solid tert-butyl (6-chloropyrazin-2-yl)carbamate to separate 2.0 mL glass vials (approx. 5-10 mg is sufficient; the key is to have visible undissolved solid after equilibration).
-
Accurately add 1.0 mL of DMSO to one set of vials (n=3) and 1.0 mL of Methanol to another set (n=3).
-
Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for at least 24 to 48 hours.
-
Causality: Using excess solid ensures that a true saturation equilibrium is reached.[12] A 24-48 hour period is typically sufficient for most compounds to reach this equilibrium. Temperature control is critical as solubility is temperature-dependent.
-
-
Sample Processing:
-
After incubation, visually confirm that excess solid remains in each vial. If not, the experiment for that vial is invalid and must be repeated with more compound.
-
Carefully remove the vials from the shaker. Allow them to stand for 1 hour to let heavy particles settle.
-
Withdraw an aliquot of the supernatant using a fresh pipette tip.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial.
-
Causality: This filtration step is the most critical part of the process. It removes all undissolved micro-particulates, ensuring that the concentration measured is only of the dissolved compound.[15]
-
-
Dilution and Analysis:
-
Perform an accurate, large serial dilution of the clear filtrate. For DMSO, a 1:1000 or higher dilution may be necessary. For Methanol, a 1:100 or 1:200 dilution might be appropriate. The goal is to bring the concentration within the range of the prepared calibration curve.
-
Analyze the calibration standards and the diluted samples by HPLC-UV.[16][17][18]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for λ-max (e.g., 254 nm or 280 nm).
-
-
Self-Validation: The protocol is self-validating. The presence of undissolved solid confirms saturation. The use of a validated HPLC method with a linear calibration curve ensures accurate quantification. Running samples in triplicate provides statistical confidence.
-
Data Presentation and Interpretation
The concentration of the diluted sample is determined from the linear regression of the calibration curve. The final solubility is then calculated by multiplying this concentration by the total dilution factor.
Table 1: Illustrative Solubility Profile of Tert-butyl (6-chloropyrazin-2-yl)carbamate at 25°C
| Solvent | Molecular Weight ( g/mol ) | Predicted Solubility (mg/mL) | Predicted Solubility (mM) |
| DMSO | 229.66¹ | > 150 | > 653 |
| Methanol | 229.66¹ | 35 - 55 | 152 - 240 |
| ¹Molecular formula for Tert-butyl (6-chloropyrazin-2-yl)carbamate is C₉H₁₂ClN₃O₂[19] |
Note: The values in Table 1 are illustrative, based on the theoretical framework, and represent a realistic outcome for a compound of this nature. Actual experimental values must be determined by following the protocol above.
Interpretation:
-
The extremely high solubility in DMSO confirms its suitability as a solvent for creating highly concentrated stock solutions for screening campaigns.[3][6]
-
The moderate-to-good solubility in methanol indicates it is a viable solvent for reactions and purifications, though care must be taken not to exceed its saturation point to avoid precipitation.[9]
Conclusion and Practical Recommendations
This guide has detailed the theoretical and practical considerations for determining the solubility of tert-butyl (6-chloropyrazin-2-yl)carbamate in DMSO and methanol. The provided shake-flask HPLC-UV protocol represents a robust and reliable method for obtaining accurate thermodynamic solubility data, which is indispensable for any research or development professional.
Key Recommendations for Researchers:
-
For Stock Solutions: Always use DMSO for primary stock solutions due to its superior solvating power, minimizing the risk of compound precipitation during storage or initial dilution steps.[3][8]
-
For Assays: When diluting a DMSO stock into an aqueous buffer for a biological assay, be mindful of the final DMSO concentration (typically kept below 0.5% to avoid solvent-induced artifacts) and the potential for the compound to precipitate out of the less favorable aqueous environment.[6][8]
-
For Synthesis/Purification: Methanol is a suitable solvent, but its solubility limit should be respected. For recrystallizations, its moderate solubility can be advantageous for achieving high purity crystals upon cooling.
By rigorously applying the principles and protocols outlined herein, researchers can ensure the quality and reliability of their data, accelerating the journey of promising compounds through the drug discovery pipeline.
References
-
AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Available from: [Link]
-
Sathee Jee Chemistry. Methanol. Available from: [Link]
-
Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. Available from: [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Methanol. Available from: [Link]
-
ScienceDirect. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 887, Methanol. Available from: [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]
-
ResearchGate. (PDF) Principles of Solubility. Available from: [Link]
-
ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available from: [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. Available from: [Link]
-
OECD. Test No. 105: Water Solubility. Available from: [Link]
-
PubMed. (2002, November 15). Evaluation of a method for high throughput solubility determination using a multi-wavelength UV plate reader. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11253185, tert-butyl N-(6-chloropyridin-2-yl)carbamate. Available from: [Link]
-
OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available from: [Link]
-
PubChemLite. Tert-butyl n-(6-chloropyrazin-2-yl)carbamate (C9H12ClN3O2). Available from: [Link]
-
MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Available from: [Link]
-
Shanghai Yearn Chemical Science-Tech Co., Ltd. (2023, December 20). “Universal solvent” –DMSO. Available from: [Link]
-
McGill University. (2023, November 17). DMSO Is Not a Cure-All. But the FDA's Panic Over It Birthed a Myth. Available from: [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available from: [Link]
-
Environmental Sciences Europe. Determining the water solubility of difficult-to-test substances A tutorial review. Available from: [Link]
-
Pion Inc. (2024, October 22). Drug solubility and permeability. Available from: [Link]
-
Phytosafe. OECD 105. Available from: [Link]
-
PubChemLite. Tert-butyl n-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate (C12H19ClN4O2). Available from: [Link]
-
US EPA. Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Available from: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Drug solubility and permeability [pion-inc.com]
- 3. antbioinc.com [antbioinc.com]
- 4. SATHEE: Chemistry Methanol [satheejee.iitk.ac.in]
- 5. labproinc.com [labproinc.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. “Universal solvent” –DMSO | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 9. Methanol - DCCEEW [dcceew.gov.au]
- 10. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. OECD 105 - Phytosafe [phytosafe.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. improvedpharma.com [improvedpharma.com]
- 18. ijsrtjournal.com [ijsrtjournal.com]
- 19. PubChemLite - Tert-butyl n-(6-chloropyrazin-2-yl)carbamate (C9H12ClN3O2) [pubchemlite.lcsb.uni.lu]
